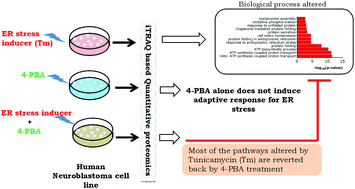Proteomic profile of 4-PBA treated human neuronal cells during ER stress†
Molecular Omics Pub Date: 2018-01-19 DOI: 10.1039/C7MO00114B
Abstract
Perturbations affecting the homoeostasis of endoplasmic reticulum (ER) activate an adaptive signaling known as the unfolded protein response or UPR. Many studies have reported the association between neurological disorders and ER stress. Decreasing ER stress may therefore aid in therapeutic control of neuronal diseases. Sodium 4-phenylbutyrate (4-PBA), a small molecule, has been shown to alleviate ER stress and various neurological diseases, but the mechanistic basis of its action is not well understood. Using an iTRAQ based LC-MS technique we have delineated the effect of 4-PBA on the proteome of human neuroblastoma cells (SK-N-SH) during Tunicamycin-induced ER stress. The proteomic profile of 4-PBA-treated cells revealed that 4-PBA does not alter the cellular proteome to adapt towards ER stress. However, it can alleviate both the toxicity and proteomic alterations, induced by an ER stress inducer. Hence, the therapeutic effect of 4-PBA is primarily due to its ability to resolve ER stress rather than its ability to alter the expression of proteins required for maintaining ER proteostasis. Thus, we posit here that 4-PBA acts as an authentic chemical chaperone by aiding protein folding in the ER.

Recommended Literature
- [1] Fluorinated bismuth alkoxides: from monomers to polymers and oxo-clusters†
- [2] Synthesis and immunochemical evaluation of a non-methylated disaccharide analogue of the anthrax tetrasaccharide†
- [3] Voltage-dependent low-field resistivity of CaTiO3:Zn ceramics
- [4] Photoionization versus photoheterolysis of all-trans-retinol. The effects of solvent and laser radiation intensity†
- [5] The microscopic features of heterogeneous ice nucleation may affect the macroscopic morphology of atmospheric ice crystals†
- [6] A flexible and multifunctional metal–organic framework as a matrix for analysis of small molecules using laser desorption/ionization mass spectrometry†
- [7] Editorial: Emerging Investigators
- [8] Bacteriological, physiological, etc.
- [9] Puerarin suppresses inflammation and ECM degradation through Nrf2/HO-1 axis in chondrocytes and alleviates pain symptom in osteoarthritic mice
- [10] The boron-curcumin complex in the determination of trace amounts of boron

Journal Name:Molecular Omics
Research Products
-
CAS no.: 1194-18-9
-
CAS no.: 170230-88-3









